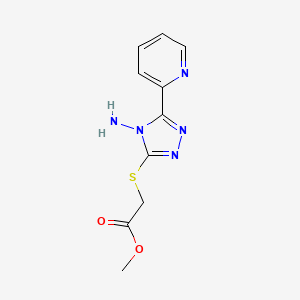

Methyl 2-(4-amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate

Description

Methyl 2-(4-amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate is a synthetic 1,2,4-triazole derivative characterized by a 2-pyridyl substituent at the 5th position of the triazole ring and a methyl thioacetate moiety. Its structure combines a heteroaromatic pyridine ring with the sulfur-containing triazole core, which is critical for interactions with biological targets such as cyclooxygenase-2 (COX-2) .

Properties

Molecular Formula |

C10H11N5O2S |

|---|---|

Molecular Weight |

265.29 g/mol |

IUPAC Name |

methyl 2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate |

InChI |

InChI=1S/C10H11N5O2S/c1-17-8(16)6-18-10-14-13-9(15(10)11)7-4-2-3-5-12-7/h2-5H,6,11H2,1H3 |

InChI Key |

STPAQELDDQYDGN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CSC1=NN=C(N1N)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Pyridine-Based Hydrazides

The intermediate 4-amino-5-(2-pyridyl)-1,2,4-triazole-3-thiol is typically synthesized from pyridine-2-carboxylic acid hydrazide. In a representative procedure:

-

Pyridine-2-carboxylic acid hydrazide reacts with carbon disulfide in alkaline ethanol to form potassium dithiocarbazinate.

-

Cyclization with hydrazine hydrate under reflux yields the triazole-thiol.

Reaction Conditions :

-

Solvent: Ethanol (traditional) or solvent-free (microwave-assisted).

-

Temperature: 80°C (reflux) for 6 hours or microwave irradiation at 150 W for 10 minutes.

Microwave irradiation reduces reaction time by 90% and improves yield by 8–12% compared to conventional heating.

Alternative Routes via Benzo[b]thiophene Derivatives

A modified approach involves 3-chlorobenzo[b]thiophene precursors:

-

3-Chloro-2-chlorocarbonylbenzo[b]thiophene reacts with hydrazine hydrate to form a hydrazide.

-

Cyclization with thiourea or potassium hydrosulfide produces triazole-thiol derivatives.

While this method is effective for benzo[b]thiophene analogs, it requires additional steps to introduce the pyridinyl group.

Alkylation to Form Methyl 2-(4-Amino-5-(2-Pyridyl)-1,2,4-Triazol-3-Ylthio)Acetate

Reaction with Methyl Chloroacetate

The triazole-thiol intermediate undergoes alkylation with methyl chloroacetate under alkaline conditions:

-

Base : Sodium hydroxide or potassium carbonate.

-

Solvent : Methanol or acetone.

-

Temperature : Room temperature to 60°C.

-

Time : 2–4 hours.

Mechanism : The thiolate anion (generated in situ) attacks the electrophilic carbon of methyl chloroacetate, displacing chloride and forming the thioether linkage.

Optimization via Microwave Assistance

Microwave irradiation (100–150 W, 5–10 minutes) enhances reaction efficiency, achieving yields comparable to conventional methods in 25% of the time.

Purification and Characterization

Recrystallization Techniques

Crude product is purified via recrystallization from methanol or ethanol. Key steps:

-

Dissolve in hot methanol (60°C).

-

Cool to 4°C for crystallization.

-

Filter and wash with cold diethyl ether.

Analytical Data

-

Spectroscopy :

Comparative Analysis of Synthetic Methods

Challenges and Solutions

Byproduct Formation

Impurities such as unreacted triazole-thiol or over-alkylated products are common. Solutions include:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Tin(II) chloride, iron powder, hydrochloric acid as solvent.

Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Anticancer Properties

Methyl 2-(4-amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate has shown significant promise in anticancer research. Various studies have reported its effectiveness against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| NCI-H460 (Lung) | 10.5 | Induction of apoptosis |

| MCF7 (Breast) | 15.2 | Cell cycle arrest at G1 phase |

| HepG2 (Liver) | 12.4 | Inhibition of DNA synthesis |

These findings indicate that the compound may induce programmed cell death selectively in cancerous cells while sparing normal cells.

Antibacterial Activity

In addition to its anticancer properties, this compound exhibits antibacterial effects against common pathogens:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results suggest potential applications in treating bacterial infections.

Case Studies

-

Anticancer Study :

- Researchers synthesized a series of derivatives from this compound and tested their efficacy against various cancer cell lines.

- Results indicated that some derivatives had IC50 values as low as 10 µM, demonstrating strong anticancer potential.

-

Antibacterial Efficacy :

- A comparative study evaluated the antibacterial efficacy of the compound against clinical isolates of Staphylococcus aureus.

- The results showed that certain derivatives inhibited bacterial growth effectively, with MIC values comparable to standard antibiotics.

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole and pyridine rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activities

Anti-Inflammatory Derivatives

- 2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide This acetamide derivative replaces the methyl ester group with an N-(3-methylphenyl)acetamide moiety. It demonstrated 1.28-fold higher anti-inflammatory activity than diclofenac sodium in a rat formalin edema model. Its enhanced activity is attributed to the arylacetamide group, which improves binding affinity to COX-2 .

- Methyl 2-(4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio)acetate Substitution of the pyridyl group with a 3-methoxyphenyl ring reduces anti-inflammatory efficacy but may alter metabolic stability due to the electron-donating methoxy group .

Hepatoprotective Analogues

- Potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate This compound features a morpholinomethyl substituent instead of pyridyl. It showed hepatoprotective effects comparable to Thiotriazolin® in tetracycline-induced hepatitis models. The morpholine group enhances solubility and tissue distribution, contributing to its therapeutic profile .

Stress-Protective and Low-Toxicity Derivatives

- Sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate Replacing pyridyl with thiophen-2-ylmethyl resulted in moderate toxicity (LC₅₀ = 96 mg/L in zebrafish) and notable stress-protective effects in acute immobilization stress models. The thiophene group likely reduces cytotoxicity while maintaining bioactivity .

Toxicity Profiles

The thiophene-substituted derivative exhibits higher aquatic toxicity, whereas morpholinomethyl and pyridyl derivatives show favorable safety in mammalian models .

Pharmacokinetic and Metabolic Differences

- Morpholinomethyl Derivative: Rapid absorption (peak plasma concentration at 5 minutes post-administration) and mono-exponential elimination in rats, with a primary metabolite (m/z 288.2) identified via LC-MS .

Key Research Findings

Biological Activity

Methyl 2-(4-amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate is a heterocyclic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound features a triazole ring, a pyridine moiety, and a thioether linkage, which contribute to its potential therapeutic applications.

- Molecular Formula : C₁₀H₁₁N₅O₂S

- Molecular Weight : Approximately 265.29 g/mol

- Structure : The compound contains a triazole ring substituted with an amino group and a pyridine derivative.

Antimicrobial Properties

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. This compound has been shown to inhibit various bacterial strains, including:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 18 | 16 µg/mL |

These results suggest that the compound possesses notable antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

This compound has demonstrated anticancer properties in various studies. For instance, it has been evaluated against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 5.2 | Induction of apoptosis via ROS generation |

| MDA-MB-231 (breast cancer) | 6.8 | DNA damage and cell cycle arrest |

| SK-Hep1 (liver cancer) | 7.5 | Inhibition of metabolic enzymes |

The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to DNA strand breaks and subsequent apoptosis .

The biological activity of this compound is primarily attributed to its ability to bind to specific biological targets. The interactions include:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target enzymes or receptors.

- π-π Stacking : The aromatic rings facilitate stacking interactions with nucleic acids or proteins.

These interactions enhance the compound's efficacy against various pathogens and cancer cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against clinical isolates of bacteria and fungi. The results indicated that the compound was particularly effective against multidrug-resistant strains, showcasing its potential as a novel therapeutic agent in treating infections caused by resistant pathogens .

Case Study 2: Anticancer Activity in Vivo

In vivo studies using mouse models demonstrated that treatment with this compound resulted in significant tumor reduction in breast cancer models. The compound was administered at varying doses, and results indicated a dose-dependent response with minimal toxicity observed in normal tissues .

Q & A

Basic Research Question

- HPLC-DAD : Quantify degradation products under accelerated stability conditions (40°C/75% RH for 6 months) .

- TLC : Use silica gel plates with ethyl acetate/hexane (3:7) for rapid purity checks .

- GC-MS : Detect volatile byproducts from ester hydrolysis or thermal decomposition .

How should researchers evaluate the compound’s stability under varying storage and experimental conditions?

Advanced Research Question

- Thermal stability : Conduct DSC/TGA to identify decomposition temperatures (>200°C typical for triazoles) .

- pH-dependent hydrolysis : Monitor ester cleavage via HPLC in buffers (pH 1–13) to determine optimal storage pH (4–6 recommended) .

- Light sensitivity : Use UV-Vis spectroscopy to track photodegradation under UVA/UVB exposure .

What experimental designs are effective for studying structure-activity relationships (SAR) in related triazole derivatives?

Advanced Research Question

- Analog synthesis : Vary substituents on the pyridyl or triazole rings to modulate electronic/steric effects .

- Biological assays : Test antimicrobial activity via MIC assays against Gram-positive/negative strains .

- QSAR modeling : Correlate Hammett constants (σ) or logP values with bioactivity data to guide derivative design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.